molecular formula C61H86N18O15 B12397836 (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH

Cat. No.: B12397836
M. Wt: 1311.4 g/mol
InChI Key: KREYNRXTZROSOF-UVLQAERKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH is a synthetic analog of luteinizing hormone-releasing hormone (LHRH). LHRH is a decapeptide hormone responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This compound is modified to enhance its stability and biological activity, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: The amino acids are coupled using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced to free thiols.

    Substitution: Functional groups on the peptide can be substituted with other groups to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered stability, solubility, or biological activity.

Scientific Research Applications

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in regulating reproductive hormones.

    Medicine: Explored as a potential therapeutic agent for hormone-related disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH involves binding to LHRH receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of LH and FSH. The modifications in the peptide enhance its binding affinity and resistance to enzymatic degradation, resulting in prolonged biological activity.

Comparison with Similar Compounds

Similar Compounds

    Goserelin: Another LHRH analog used in the treatment of hormone-sensitive cancers.

    Leuprolide: A synthetic LHRH analog with applications in treating prostate cancer and endometriosis.

    Triptorelin: An LHRH agonist used for similar therapeutic purposes.

Uniqueness

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH is unique due to its specific modifications, which confer enhanced stability and activity compared to other LHRH analogs. These properties make it particularly valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C61H86N18O15

Molecular Weight

1311.4 g/mol

IUPAC Name

[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate

InChI

InChI=1S/C61H86N18O15/c1-32(2)23-42(51(84)70-41(13-9-21-66-59(62)63)58(91)79-22-10-14-48(79)57(90)77-78-60(64)92)71-56(89)47(30-94-61(4,5)6)76-52(85)43(24-34-15-17-37(81)18-16-34)72-55(88)46(29-93-33(3)80)75-53(86)44(25-35-27-67-39-12-8-7-11-38(35)39)73-54(87)45(26-36-28-65-31-68-36)74-50(83)40-19-20-49(82)69-40/h7-8,11-12,15-18,27-28,31-32,40-48,67,81H,9-10,13-14,19-26,29-30H2,1-6H3,(H,65,68)(H,69,82)(H,70,84)(H,71,89)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,76,85)(H,77,90)(H4,62,63,66)(H3,64,78,92)/t40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1

InChI Key

KREYNRXTZROSOF-UVLQAERKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

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